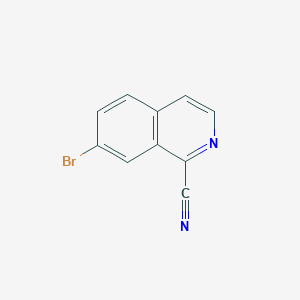

7-Bromoisoquinoline-1-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromoisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, featuring a bromine atom at the 7th position and a carbonitrile group at the 1st position.

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the diazotization of 7-aminoisoquinoline followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 7-Bromoisoquinoline-1-carbonitrile may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions: 7-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form complex biaryl structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate in solvents like tetrahydrofuran (THF).

Major Products Formed:

Substitution Reactions: Products include 7-azidoisoquinoline-1-carbonitrile and 7-thioisoquinoline-1-carbonitrile.

Coupling Reactions: Products include biaryl derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

Anticancer Activity

7-Bromoisoquinoline-1-carbonitrile has been investigated for its potential anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromine atom enhances the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent .

Selective Androgen Receptor Modulators (SARMs)

The compound has been noted for its role as a selective androgen receptor modulator. SARMs are of interest in treating conditions related to muscle wasting and osteoporosis. Studies have shown that derivatives of this compound can selectively modulate androgen receptors, offering therapeutic benefits without the side effects typically associated with anabolic steroids .

Synthetic Chemistry

Building Block for Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups make it suitable for various coupling reactions, including Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis . This capability is crucial for developing new pharmaceuticals and agrochemicals.

Reactivity in Cross-Coupling Reactions

The compound's reactivity in cross-coupling reactions allows chemists to create diverse molecular architectures. The presence of the cyano group facilitates nucleophilic substitutions and other transformations, enabling the formation of various derivatives that can be tailored for specific biological activities .

Biological Studies

Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in critical biochemical pathways. This inhibition can be leveraged to study enzyme interactions and their roles in disease mechanisms, providing insights into potential therapeutic targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its unique structure may enhance its binding affinity to bacterial targets, making it a candidate for further investigation as an antimicrobial agent .

Data Summary Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation through apoptosis and cell cycle arrest | Potential development of new anticancer drugs |

| Selective Androgen Receptor Modulators | Modulates androgen receptors selectively | Treatment for muscle wasting and osteoporosis |

| Synthetic Chemistry | Serves as a building block for complex organic synthesis | Facilitates diverse chemical transformations |

| Enzyme Inhibition | Inhibits specific enzymes involved in disease pathways | Insights into therapeutic targets |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains | Potential development of new antimicrobial agents |

Case Studies

-

Anticancer Research

- A study focused on the synthesis of this compound derivatives showed promising results in inhibiting breast cancer cell lines. The mechanism involved triggering apoptotic pathways, suggesting its potential as a lead compound in drug development.

-

SARM Development

- Research published on selective androgen receptor modulators highlighted the efficacy of this compound derivatives in modulating androgen receptors without significant side effects, indicating their therapeutic potential in muscle degenerative diseases.

-

Synthetic Methodologies

- A case study demonstrated the use of this compound in palladium-catalyzed cross-coupling reactions, leading to the successful synthesis of complex heterocyclic compounds with potential pharmaceutical applications.

作用机制

The mechanism of action of 7-Bromoisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonitrile group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are ongoing to elucidate its precise mechanism .

相似化合物的比较

- 7-Chloroisoquinoline-1-carbonitrile

- 7-Fluoroisoquinoline-1-carbonitrile

- 7-Iodoisoquinoline-1-carbonitrile

Comparison: 7-Bromoisoquinoline-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .

生物活性

7-Bromoisoquinoline-1-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C_10H_6BrN

- Molecular Weight : Approximately 233.06 g/mol

- Structure : It features a bromine atom attached to the isoquinoline ring and a carbonitrile functional group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and in cancer treatment. Its mechanisms of action primarily involve modulation of metabolic pathways and inhibition of kinase activity.

Key Mechanisms

- Enzyme Inhibition :

- This compound has been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are critical in drug metabolism. This inhibition suggests potential applications in pharmacology for drug design and development.

- Antiproliferative Effects :

Case Study 1: Inhibition of Myosin Light Chain Kinase (MLCK)

A study evaluated a series of isoquinoline derivatives, including this compound, for their ability to inhibit MLCK and epidermal growth factor receptor kinase (EGFR). The results indicated that the inhibitory effect was dependent on the substituents at the 7-position of the isoquinoline scaffold, highlighting the importance of structural modifications for enhancing biological activity .

Case Study 2: Anticancer Activity

Research has shown that isoquinoline derivatives exhibit potent anticancer properties. In vitro studies revealed that compounds similar to this compound induced apoptosis in cancer cells by activating intrinsic apoptotic pathways. The mechanism involved the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, leading to increased apoptosis rates in treated cells .

Data Table: Biological Activities of Isoquinoline Derivatives

| Compound | Target Enzyme/Pathway | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | CYP1A2 & CYP2C19 | Not specified | Enzyme inhibition |

| Compound 46 (related structure) | MLCK | 0.47 | Induces G1 arrest & apoptosis |

| Lycobetaine | Various cancer cell lines | 5.1 (MGC-803) | Induces apoptosis & inhibits migration |

Pharmacological Implications

The inhibition of cytochrome P450 enzymes by this compound may have significant implications for drug interactions and metabolism, suggesting that this compound could be leveraged in pharmacological applications where modulation of drug metabolism is crucial. Additionally, its antiproliferative properties make it a candidate for further investigation as a potential therapeutic agent in oncology.

属性

IUPAC Name |

7-bromoisoquinoline-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIXWRLIZIRUDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。